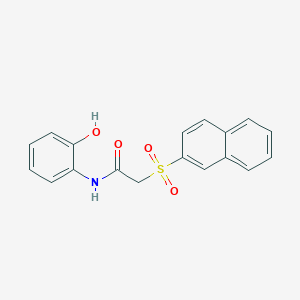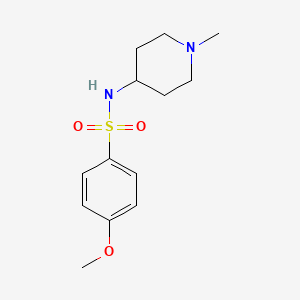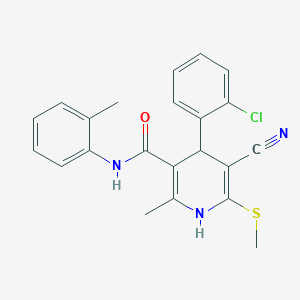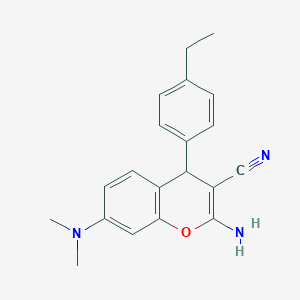![molecular formula C21H25N3O6S2 B5009447 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5009447.png)
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine, also known as Boc-4-amino-morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine inhibits kinase activity by binding to the ATP-binding pocket of the enzyme, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of cell proliferation and induction of cell death in cancer cells. 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has been shown to have a high degree of selectivity for kinases, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. In preclinical studies, 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has demonstrated efficacy in inhibiting tumor growth and improving survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has several advantages for lab experiments, including its high degree of selectivity for kinases, good pharmacokinetic properties, and efficacy in preclinical studies. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine. One area of focus is the development of more potent and selective kinase inhibitors based on the structure of 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine. Another area of interest is the investigation of its anti-inflammatory and neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine in humans and its potential use in combination with other therapies.
Métodos De Síntesis
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine can be synthesized using a multi-step process that involves the reaction of morpholine with piperazine, followed by the addition of phenylsulfonyl chloride and Boc anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine.
Aplicaciones Científicas De Investigación
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has been extensively studied for its potential applications in drug discovery, particularly in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways and are often deregulated in various diseases, including cancer. 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers.
Propiedades
IUPAC Name |
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c25-21(22-13-15-30-16-14-22)20-17-23(31(26,27)18-7-3-1-4-8-18)11-12-24(20)32(28,29)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUEYZZUBKOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)

![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)

![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5009406.png)
![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5009409.png)
![4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)


![N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5009445.png)
![2-iodo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5009450.png)

![2-isopropyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5009465.png)
![2-(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5009467.png)